2-[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H18N2O3 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.13174244 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Probe for Surfactant Concentration
A compound structurally related to the query, Ethyl 4-(9-ethyl-9H-carbazol-3-yl)–2–methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC), demonstrates utility in physicochemical and photophysical research. ECPC was used as a probe to determine the critical micelle concentrations (CMC) of surfactants like sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB) in organized media. This application is critical in understanding surfactant behavior in various solutions, indicating similar potential applications for the compound (Alsharif et al., 2018).
Organic Field Effect Transistor Devices
Research into isoindigo-based small molecules with varied donor components, including a donor-acceptor-donor structural motif, reveals applications in organic field effect transistors (OFETs). These compounds exhibit excellent thermal stability and promising optoelectronic properties, which are crucial for the development of solution-processable OFET devices. This suggests that the chemical compound could have potential applications in the field of electronics, specifically in the development of organic semiconducting materials (Patil et al., 2015).
Fluorescent Probe for Environmental Monitoring
A carbazole-based fluorescent probe, closely related to the queried compound, was designed for the selective detection of hydrazine in aqueous solutions. This compound exhibited significant fluorescence enhancement upon interaction with hydrazine, suggesting its application in environmental monitoring and the detection of hazardous substances (Wang et al., 2018).
Properties
IUPAC Name |
2-[2-oxo-2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-20(13-23-21(26)16-9-1-2-10-17(16)22(23)27)24-18-11-5-3-7-14(18)15-8-4-6-12-19(15)24/h1-3,5,7,9-11H,4,6,8,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKRGDYXQVKRMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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